N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group attached to the benzene ring, along with a 4-methylphenyl ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N,N-dimethylaniline and 4-methylphenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline is used as a building block in organic synthesis. It serves as a precursor for the preparation of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes and sensors for detecting specific biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers investigate its potential pharmacological properties and therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- 4-Ethynyl-N,N-dimethylaniline
- N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl)aniline
Comparison:
- Structural Differences: While these compounds share a common core structure, they differ in the nature of the substituents attached to the aromatic ring.
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific properties. For example, N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline may be used in self-assembly and contact printing, while N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline is explored for its potential in drug discovery.
Properties
CAS No. |
62167-08-2 |
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Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C17H17N/c1-14-4-6-15(7-5-14)8-9-16-10-12-17(13-11-16)18(2)3/h4-7,10-13H,1-3H3 |
InChI Key |
JBNZPOPJRUUHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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